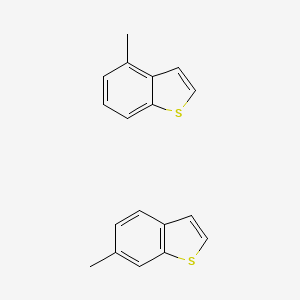
4-/6-Methylbenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-/6-Methylbenzothiophene is a sulfur-containing heterocyclic compound with the molecular formula C9H8S. It is a derivative of benzothiophene, where a methyl group is substituted at the 4th or 6th position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-/6-Methylbenzothiophene can be achieved through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed reactions and high-pressure conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-/6-Methylbenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated benzothiophene derivatives.
Scientific Research Applications
4-/6-Methylbenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-/6-Methylbenzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations to form reactive intermediates that interact with cellular components. The specific pathways and targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
4-/6-Methylbenzothiophene can be compared with other similar compounds, such as:
4-Methyldibenzothiophene: A derivative with an additional benzene ring, used in desulfurization studies.
3-Methylbenzothiophene: Another methyl-substituted benzothiophene with different substitution patterns.
Dibenzothiophene: A parent compound with two benzene rings fused to a thiophene ring, commonly studied for its environmental impact and desulfurization.
Uniqueness: Its methyl group at the 4th or 6th position provides distinct steric and electronic effects compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C18H16S2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
4-methyl-1-benzothiophene;6-methyl-1-benzothiophene |
InChI |
InChI=1S/2C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7;1-7-3-2-4-9-8(7)5-6-10-9/h2*2-6H,1H3 |
InChI Key |
HNBLZSANTYKIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CS2.CC1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


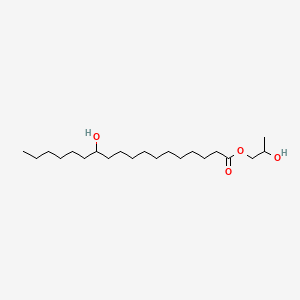

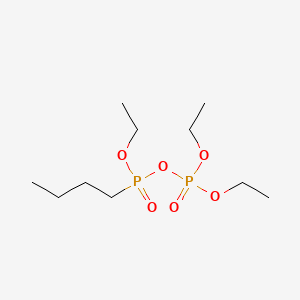
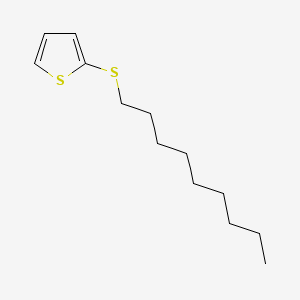


![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
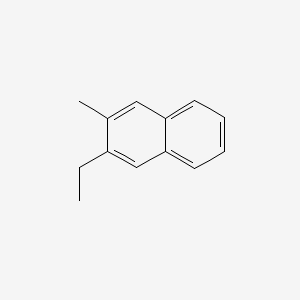
![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
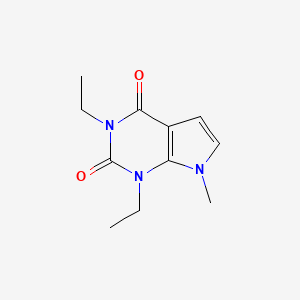
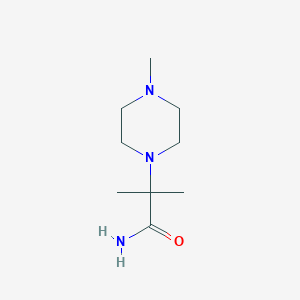


![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
